REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH2:12]([NH2:17])[CH2:13][CH:14]([CH3:16])[CH3:15]>CN1CCCC1=O>[N:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[NH:4][C:3]=1[CH2:2][NH:17][CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15]
|
Name
|
9
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
ice water
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the tan solid filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(NC2=C1C=CC=C2)CNCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.08 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |